molecular formula C17H16N4O2S B7185783 [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-5-yl)methanone

[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-5-yl)methanone

Cat. No.: B7185783
M. Wt: 340.4 g/mol
InChI Key: NPICTSYEDFZSGC-UHFFFAOYSA-N
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Description

[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-5-yl)methanone is a complex organic compound featuring a combination of oxadiazole, pyrrolidine, and thiazole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of acylhydrazides with carboxylic acids under acidic or basic conditions . The pyrrolidine ring is often introduced via nucleophilic substitution reactions, while the thiazole ring can be formed through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-5-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. The presence of oxadiazole, pyrrolidine, and thiazole rings suggests possible antimicrobial, antiviral, and anticancer activities. Researchers are exploring its interactions with various biological targets to develop new drugs .

Medicine

In medicine, the compound’s potential therapeutic applications are of significant interest. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new treatments for various diseases .

Industry

Industrially, this compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-5-yl)methanone involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth, making it a potential candidate for anticancer or antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with oxadiazole, pyrrolidine, or thiazole rings, such as:

Uniqueness

What sets [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-5-yl)methanone apart is the combination of these three heterocyclic rings in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-19-15(20-23-11)13-8-5-9-21(13)17(22)14-10-18-16(24-14)12-6-3-2-4-7-12/h2-4,6-7,10,13H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPICTSYEDFZSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCN2C(=O)C3=CN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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